Home > Products > Building Blocks P14254 > 7-Chlorokynurenic acid
7-Chlorokynurenic acid - 18000-24-3

7-Chlorokynurenic acid

Catalog Number: EVT-257314
CAS Number: 18000-24-3
Molecular Formula: C10H6ClNO3
Molecular Weight: 223.61 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

7-Chlorokynurenic acid (7-Cl-KYNA) is a synthetic derivative of kynurenic acid, a naturally occurring metabolite of the tryptophan degradation pathway. [] It acts as a potent and selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor complex. [] 7-Cl-KYNA exhibits a higher affinity for the glycine binding site compared to the endogenous agonist glycine. [] This compound serves as a valuable tool in scientific research to investigate the physiological and pathological roles of NMDA receptors, particularly focusing on the glycine modulatory site. []

Future Directions
  • Developing Novel Therapeutics: The development of more potent and selective glycine site antagonists based on the structure of 7-Cl-KYNA holds promise for treating neurological and psychiatric disorders like epilepsy, ischemia, and perhaps even neurodegenerative diseases. [, ]
  • Exploring Non-Ionotropic NMDA Receptor Signaling: Recent studies suggest a role for non-ionotropic NMDAR signaling in spine shrinkage. [] Investigating the effects of 7-Cl-KYNA on this signaling pathway could provide a deeper understanding of synaptic plasticity and potential therapeutic targets.
  • Clinical Translation of Findings: Despite its extensive use in preclinical research, clinical trials investigating the therapeutic potential of 7-Cl-KYNA and its prodrug 4-Cl-KYN in humans have shown mixed results. [, ] Further research is needed to optimize dosing strategies, identify potential biomarkers for treatment response, and understand the complex interactions of 7-Cl-KYNA within the human brain.
Source and Classification

7-Chlorokynurenic acid is synthesized from kynurenine, a metabolite of tryptophan. It belongs to the class of compounds known as kynurenines, which are involved in the metabolism of tryptophan and play critical roles in neurobiology. The compound is classified as a glycine-N-methyl-D-aspartate receptor antagonist, exhibiting neuroprotective and anticonvulsant properties. Its ability to cross the blood-brain barrier is limited, which affects its pharmacological applications .

Synthesis Analysis

The synthesis of 7-chlorokynurenic acid can be achieved through various methods:

  1. Chemical Conjugation: One common method involves the chemical conjugation of kynurenine with chlorinated reagents. For instance, 4-chlorokynurenine can be converted into 7-chlorokynurenic acid via enzymatic or chemical processes involving kynurenine aminotransferase in astrocytes .
  2. Enzymatic Synthesis: In biological systems, 7-chlorokynurenic acid is formed from 4-chlorokynurenine through enzymatic reactions facilitated by specific enzymes present in astrocytes. This process highlights the compound's natural biosynthetic pathways within the central nervous system .
  3. Reaction Conditions: The synthesis typically requires controlled conditions such as pH adjustments and temperature regulation to optimize yields. Specific parameters may vary based on the chosen method but generally include maintaining a neutral pH and moderate temperatures to prevent degradation of sensitive intermediates .
Molecular Structure Analysis

The molecular structure of 7-chlorokynurenic acid can be described as follows:

  • Chemical Formula: C_10H_8ClN_3O_3
  • Molecular Weight: Approximately 241.64 g/mol
  • Structural Features:
    • The compound features a chlorinated aromatic ring structure.
    • It contains a carboxylic acid functional group (-COOH) and an amino group (-NH_2), contributing to its reactivity and biological activity.
Chemical Reactions Analysis

7-Chlorokynurenic acid participates in several chemical reactions relevant to its pharmacological activity:

  1. Receptor Binding: As an antagonist at the glycine site of the N-methyl-D-aspartate receptor, it competes with glycine for binding, inhibiting excitatory neurotransmission .
  2. Metabolic Pathways: It can undergo metabolic transformations in vivo, where it may interact with other neurotransmitter systems or be converted into other metabolites through enzymatic reactions involving monoamine oxidase or other metabolic enzymes .
  3. Stability Studies: Research has indicated that under certain conditions (e.g., varying pH levels), 7-chlorokynurenic acid may undergo hydrolysis or oxidation, affecting its bioavailability and efficacy .
Mechanism of Action

The mechanism of action of 7-chlorokynurenic acid primarily involves its role as a competitive antagonist at the glycine site of the N-methyl-D-aspartate receptor:

  • Inhibition of Neurotransmission: By blocking glycine's binding to its site on the N-methyl-D-aspartate receptor, 7-chlorokynurenic acid reduces calcium influx into neurons, thereby modulating excitatory neurotransmission and providing neuroprotective effects against excitotoxicity .
  • Neuroprotective Effects: Its antagonistic action has been linked to potential therapeutic benefits in conditions such as epilepsy and neurodegenerative diseases by mitigating excessive neuronal firing and protecting against neuronal damage .
Physical and Chemical Properties Analysis

Key physical and chemical properties of 7-chlorokynurenic acid include:

Applications

7-Chlorokynurenic acid has several scientific applications:

  1. Research Tool: It serves as a selective tool for studying N-methyl-D-aspartate receptor function in various neural models.
  2. Neuropharmacology: Due to its neuroprotective properties, it is being investigated for potential therapeutic applications in epilepsy, schizophrenia, and other neurodegenerative disorders.
  3. Drug Development: Ongoing research aims to develop derivatives or formulations that enhance its ability to cross the blood-brain barrier for improved therapeutic efficacy .
Neuropharmacological Mechanisms of Action

Glycine Modulatory Site Antagonism at NMDA Receptors

7-Chlorokynurenic acid (7-CTKA) functions as a potent and highly selective competitive antagonist at the glycine-binding site (GlyB) of N-methyl-D-aspartate (NMDA) receptors. This site, distinct from the primary glutamate-binding domain, serves as an obligatory co-agonist requirement for NMDA receptor activation. Through its nanomolar affinity (IC₅₀ = 0.56 μM) for the strychnine-insensitive glycine modulatory site, 7-CTKA effectively disrupts receptor function by preventing glycine binding, thereby inhibiting calcium influx and subsequent excitatory signaling [1] [7].

Table 1: NMDA Receptor Subunit Binding Profile of 7-CTKA

Binding SiteAffinity (IC₅₀)Selectivity vs. Other SitesFunctional Consequence
Glycine modulatory site0.56 μM>1000x vs. glutamate sitePrevents receptor activation
Glutamate primary site>500 μMLowMinimal impact
Polyamine site>500 μMLowNegligible effect
Ion channel>500 μMLowNo significant blockade

Electrophysiological studies demonstrate that 20 μM 7-CTKA induces rapid and reversible inhibition of NMDA receptor currents (>80% suppression) when applied during glutamate/glycine co-agonist stimulation. This antagonism underlies 7-CTKA's ability to modulate pathological neuronal hyperexcitability, evidenced by its significant retardation of amygdala kindling progression in rodent seizure models. Animals pretreated with 7-CTKA (10 nmol intracerebroventricular) required nearly twice as many stimulations (17.7 ± 2.9 days) to reach fully kindled seizures compared to vehicle controls (9.5 ± 0.8 days) – an effect completely reversed by glycine co-administration [2] [7]. The compound's specificity is further evidenced by its inability to alter initial afterdischarge thresholds, confirming its action is mediated through receptor modulation rather than general neuronal suppression.

Competitive Inhibition of Vesicular Glutamate Transporters

Beyond NMDA receptor modulation, 7-CTKA exhibits potent presynaptic activity as a competitive inhibitor of vesicular glutamate transporters (VGLUTs). With an inhibition constant (Kᵢ) of 0.59 mM against synaptic vesicle glutamate uptake, 7-CTKA effectively disrupts the packaging of glutamate into synaptic vesicles [4] [8]. This action occurs through direct competition with glutamate at the transporter binding site, as evidenced by kinetic analyses showing increased apparent Kₘ for glutamate in the presence of 7-CTKA without affecting Vₘₐₓ [4].

Table 2: Glutamate Transporter Targets of 7-CTKA

Transporter TypeInhibition MechanismKᵢ/IC₅₀Functional Impact
Vesicular Glutamate Transporter (VGLUT)Competitive0.59 mMReduces vesicular glutamate content
Plasma Membrane EAATsWeak/non-competitive>1000 μMMinimal physiological impact
Synaptic Vesicle UptakeSubstrate competition0.59 mMDecreases quantal size

This inhibition has significant consequences for synaptic transmission:

  • Reduced Quantal Size: By depleting vesicular glutamate content, 7-CTKA diminishes the amount of neurotransmitter released per synaptic vesicle fusion event, effectively weakening excitatory synaptic strength [8].
  • Synaptic Plasticity Modulation: Altered glutamate release dynamics impair both long-term potentiation (LTP) and depression (LTD), fundamentally modifying information processing in neural circuits involved in mood regulation and stress responses [1].
  • Homeostatic Compensation: Chronic VGLUT inhibition triggers presynaptic adaptations, including changes in vesicle pool dynamics and transporter expression, potentially contributing to the delayed neuroplastic effects observed in antidepressant studies [4] [8].

The sodium salt formulation of 7-CTKA retains identical VGLUT inhibitory activity while offering improved aqueous solubility (>24 mg/mL in water), facilitating experimental investigation of vesicular glutamate dynamics [8].

Synergistic Modulation of Glutamatergic and Monoaminergic Systems

7-CTKA produces rapid antidepressant-like effects through coordinated actions across multiple neurotransmitter systems, converging on neurotrophic signaling pathways. Chronic unpredictable mild stress (CUMS) model studies reveal that 7-CTKA administration:

  • Reverses CUMS-Induced Sucrose Preference Deficits: Indicating restoration of reward sensitivity within 24 hours of administration [1] [3]
  • Activates Hippocampal BDNF-TrkB Signaling: Significantly increasing BDNF expression, TrkB phosphorylation, and downstream effectors (pERK, pAkt) in stress-naïve and CUMS-exposed mice [3]
  • Upregulates Synaptic Proteins: Normalizes CUMS-induced reductions in PSD-95 and synapsin I expression, indicating enhanced synaptic structural integrity [3]

Table 3: Neuroplasticity Markers Modulated by 7-CTKA in CUMS Models

Molecular TargetChange vs. CUMS ControlsSignaling PathwayFunctional Relevance
BDNF↑ 2.1-foldTrkB activationNeuronal survival/differentiation
p-TrkB/TrkB ratio↑ 180%Downstream kinase activationEnhanced plasticity
p-ERK↑ 150%MAPK pathwayGene expression regulation
p-Akt↑ 160%Cell survival pathwayAnti-apoptotic effects
PSD-95↑ 1.9-foldPostsynaptic scaffoldingSynaptic stabilization
Synapsin I↑ 2.0-foldPresynaptic vesicle dockingNeurotransmitter release

Crucially, these effects involve microRNA (miRNA)-mediated regulation:

  • 7-CTKA normalizes expression of 15 CUMS-dysregulated hippocampal miRNAs, including miR-34a-5p, miR-200a-3p, and miR-144-3p, through TrkB-ERK/Akt-dependent mechanisms [1].
  • Pharmacological blockade of TrkB (K252a), ERK phosphorylation (U0126), or Akt phosphorylation (LY294002) abolishes both behavioral and miRNA regulatory effects of 7-CTKA, confirming pathway dependence [1].
  • The miRNA profile alterations correlate with increased expression of neurotrophic factors and synaptic proteins, creating a self-reinforcing cycle promoting synaptic strengthening [1] [3].

Simultaneously, 7-CTKA indirectly modulates monoaminergic systems:

  • Glutamatergic disinhibition (via NMDA blockade) enhances dopaminergic and serotonergic tone in prefrontal and limbic circuits [6]
  • VGLUT inhibition reduces glutamate-driven inhibition of monoamine release in reward pathways [4]
  • BDNF-TrkB activation facilitates serotonergic neuron survival and dopaminergic differentiation [3]

This multi-system integration explains 7-CTKA's ability to produce rapid antidepressant-like effects within 24 hours – significantly faster than conventional monoamine-based antidepressants requiring weeks of administration. The convergence of glutamatergic, neurotrophic, and monoaminergic mechanisms positions 7-CTKA as a prototype for next-generation rapid-acting antidepressants [1] [3] [6].

Properties

CAS Number

18000-24-3

Product Name

7-Chlorokynurenic acid

IUPAC Name

7-chloro-4-oxo-1H-quinoline-2-carboxylic acid

Molecular Formula

C10H6ClNO3

Molecular Weight

223.61 g/mol

InChI

InChI=1S/C10H6ClNO3/c11-5-1-2-6-7(3-5)12-8(10(14)15)4-9(6)13/h1-4H,(H,12,13)(H,14,15)

InChI Key

UAWVRVFHMOSAPU-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)NC(=CC2=O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

7-chlorokynurenate
7-chlorokynurenic acid

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=CC2=O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.